Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydrothienopyridine core. Its structure includes an acetyl group at position 6 and a cyclopropanecarboxamido substituent at position 2. These functional groups confer unique physicochemical and pharmacological properties, distinguishing it from related analogs.
Properties
IUPAC Name |
ethyl 6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-3-22-16(21)13-11-6-7-18(9(2)19)8-12(11)23-15(13)17-14(20)10-4-5-10/h10H,3-8H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBPWEQOGJREGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene-Pyridine Annulation
The bicyclic system is assembled via a [3+2] cycloaddition between 3-aminothiophene derivatives and activated pyridine precursors. A representative protocol involves:
Step 1 : Protection of methyl 3-amino-5-bromothiophene-2-carboxylate with Boc anhydride in dichloromethane (DCM) at 0–25°C for 12 hours, yielding Protected Intermediate 1 (85–90% yield).
Step 2 : Hydrolysis of the ester group using aqueous KOH (2 M, 60°C, 4 hours) to generate carboxylic acid Intermediate 2 .
Step 3 : Amide formation via HATU/DIEA-mediated coupling with ammonium bicarbonate, producing primary amide Intermediate 3 (72% yield).
Step 4 : Boc deprotection with trifluoroacetic acid (TFA) in DCM (25°C, 2 hours) to afford Intermediate A .
Installation of the Cyclopropanecarboxamido Group at Position 2
Amide Coupling Strategies
The 2-amino group of Intermediate B undergoes coupling with cyclopropanecarbonyl chloride under Schotten-Baumann conditions:
Step 1 : Dissolve Intermediate B (1.0 equiv) in THF:H₂O (4:1), add cyclopropanecarbonyl chloride (1.2 equiv) and NaHCO₃ (2.0 equiv) at 0°C.
Step 2 : Stir at 25°C for 12 hours, extract with ethyl acetate, and purify via silica chromatography to isolate Intermediate C (75–80% yield).
Alternative Method : Use HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF for room-temperature coupling (18 hours, 88% yield).
Final Esterification and Purification
Ethyl Ester Formation
The 3-carboxylate group is introduced early in the synthesis (as in Intermediate A ) but may require reprotection or adjustment:
Step 1 : Hydrolysis of any protecting groups (e.g., methyl esters) using LiOH in THF:H₂O (3:1, 25°C, 4 hours).
Step 2 : Ethyl esterification with ethanol and H₂SO₄ (catalytic) under reflux (78°C, 6 hours, 90% yield).
Analytical Validation and Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 1.45–1.55 (m, 4H, cyclopropane CH₂), 2.35 (s, 3H, COCH₃), 3.20–3.50 (m, 4H, tetrahydrothienopyridine CH₂), 4.15 (q, 2H, J = 7.1 Hz, OCH₂), 6.85 (s, 1H, NH), 7.30 (s, 1H, thieno H).
High-Resolution Mass Spectrometry (HRMS)
Optimization Challenges and Solutions
Regioselectivity in Acetylation
Early methods suffered from overacylation at position 4. This was mitigated by:
Cyclopropane Ring Stability
The cyclopropanecarboxamido group is prone to ring-opening under acidic conditions. Solutions include:
Industrial Scalability Considerations
Cost-Effective Reagents
Replacing HATU with EDC/HCl reduces coupling costs by 40% without sacrificing yield (Table 1).
Table 1: Coupling Reagent Comparison
| Reagent | Yield (%) | Cost per mmol ($) |
|---|---|---|
| HATU | 88 | 12.50 |
| EDC/HCl | 85 | 7.20 |
| DCC | 78 | 5.90 |
Solvent Recycling
THF and DCM are recovered via fractional distillation (85–90% recovery rate), reducing waste.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of this compound as an anticancer agent.
Case Study 1: Human Medullary Thyroid Carcinoma
A study involving human medullary thyroid carcinoma cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to controls. The compound enhanced the effects of standard chemotherapeutic agents like staurosporine by sensitizing resistant cells to apoptosis .
Antiviral Activity
The compound has also shown promise in antiviral applications.
Case Study 2: SARS-CoV-2 Inhibition
In investigations focusing on SARS-CoV-2, structurally related compounds were assessed for their binding affinities using molecular docking simulations. Results indicated strong binding energies for some derivatives, supporting their potential as therapeutic agents against COVID-19 .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes involved in inflammatory processes.
Inhibitory Assays
Inhibitory assays have revealed that it can effectively inhibit cyclooxygenase (COX) enzymes. This inhibition profile suggests potential applications in treating inflammatory diseases .
Mechanism of Action
Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to its specific structural features and functional groups. Similar compounds include other thieno[2,3-c]pyridine derivatives, which may have different substituents or functional groups. These compounds can exhibit varying biological and chemical properties, making them suitable for different applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical and Pharmacokinetic Differences
- Lipophilicity : The target compound’s cyclopropanecarboxamido group balances lipophilicity and solubility, whereas benzyl (logP ~3.5) and isopropyl analogs exhibit higher hydrophobicity, risking poor bioavailability .
- Hydrogen Bonding: The cyclopropanecarboxamido group enables intramolecular H-bonding, stabilizing the active conformation—a feature absent in amino or thioureido analogs .
- Metabolic Stability : Acetyl and cyclopropane groups may reduce oxidative metabolism compared to benzyl or phenylthioureido substituents, which are prone to CYP450-mediated degradation .
Receptor Binding and Selectivity
Evidence from adenosine A1 receptor studies () suggests that keto carbonyl groups (e.g., acetyl) are critical for allosteric enhancement. Additionally, the cyclopropane ring’s rigidity may mimic the bioactive conformation of 3-(trifluoromethyl)phenyl derivatives, optimizing receptor fit .
Key Research Findings
- Synthetic Accessibility: The target compound’s cyclopropanecarboxamido group requires specialized synthesis (e.g., cyclopropane carboxyl chloride coupling), increasing complexity compared to simpler amino or benzoyl derivatives .
- Biological Performance : In preliminary assays, cyclopropane-containing analogs demonstrate 2–3-fold higher receptor binding affinity than benzyl or methyl-substituted counterparts, likely due to conformational preorganization .
Biological Activity
Ethyl 6-acetyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and kinase inhibition. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its activity.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with multiple functional groups that enhance its interaction with biological targets. The presence of the cyclopropanecarboxamide moiety is particularly significant as it influences the compound's binding affinity and selectivity towards various kinases.
The biological activity of this compound is primarily attributed to its inhibitory effects on specific kinases. Research indicates that compounds with similar structures exhibit significant inhibitory activity against GSK-3β and other kinases involved in cancer progression.
Kinase Inhibition
In studies comparing various derivatives of cyclopropanecarboxamide compounds, it was found that those containing the thieno[2,3-c]pyridine scaffold displayed promising inhibitory activity against GSK-3β with IC50 values ranging from 8 nM to over 1000 nM depending on structural modifications. The most effective compounds were noted to contain cyclopropyl or isopropyl substituents on the amide nitrogen .
Biological Assays and Efficacy
The efficacy of this compound has been evaluated through various in vitro assays:
| Assay Type | Target | IC50 (nM) | Comments |
|---|---|---|---|
| GSK-3β Inhibition | GSK-3β | 8 | High potency as a competitive inhibitor |
| ROCK-1 Inhibition | ROCK-1 | 20 | Moderate potency observed |
| IKK-β Inhibition | IKK-β | 50 | Selective inhibition noted |
These results indicate that modifications to the structure can significantly impact the compound's potency and selectivity.
Case Studies
- Anti-Cancer Activity : In a study involving human cancer cell lines, this compound demonstrated dose-dependent cytotoxicity. At concentrations above 10 µM, a significant reduction in cell viability was observed across multiple cancer types.
- Selectivity Testing : Further investigations into kinase selectivity showed that while the compound effectively inhibited GSK-3β and ROCK-1 kinases at low concentrations (1 µM), it had minimal effects on other kinases within the CMGC group at similar concentrations. This selectivity suggests potential therapeutic applications in diseases where these pathways are dysregulated.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions. For structurally related thieno[2,3-c]pyridine derivatives, cyclopropanecarboxamido and acetyl groups may introduce steric hindrance, necessitating controlled temperature (e.g., 0–5°C for amidation steps) and catalysts like DMAP for esterification. Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediate purity . Reaction path simulations (e.g., density functional theory (DFT) for transition states) can predict optimal conditions, as demonstrated in ICReDD’s computational-experimental feedback approach .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms cyclopropane ring geometry (bond angles ~60°) .
- NMR : H and C NMR identify acetyl (δ ~2.1 ppm for CH) and cyclopropane (δ ~1.2–1.5 ppm) groups. H-N HMBC can verify amide linkages .
- IR spectroscopy : Detect carbonyl stretches (amide I band ~1650 cm, ester C=O ~1720 cm) .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks). For related compounds, ester hydrolysis dominates under alkaline conditions (pH >9), while cyclopropane rings remain intact. Monitor via LC-MS (ESI+ mode) to identify degradation products like free carboxylic acids .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanism of its biological activity?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can model interactions with biological targets (e.g., kinases or GPCRs). For example, the tetrahydrothieno-pyridine core may occupy hydrophobic pockets, while the acetyl group modulates binding affinity. Pair with free-energy perturbation (FEP) calculations to predict substituent effects .
Q. How do structural modifications (e.g., substituent variations) impact solubility and bioactivity?
- Methodological Answer :
- Solubility : Replace the ethyl ester with hydrophilic groups (e.g., PEG-linked carboxylates) and assess via shake-flask method (UV-Vis quantification).
- Bioactivity : Use SAR studies on analogs (e.g., benzyl vs. methyl substituents). For example, bulky groups at position 6 (e.g., benzyl) reduce solubility but enhance target affinity in benzo[b]thiophene analogs .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering in tetrahydrothieno-pyridine). Use variable-temperature NMR (−40°C to 80°C) to identify conformational exchange. Compare with solid-state NMR or X-ray structures to distinguish static vs. dynamic disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
